Home > Products > Screening Compounds P27061 > 1-Benzyl-1,2,3,4-tetrahydroquinolin-7-ol
1-Benzyl-1,2,3,4-tetrahydroquinolin-7-ol - 594815-03-9

1-Benzyl-1,2,3,4-tetrahydroquinolin-7-ol

Catalog Number: EVT-3409830
CAS Number: 594815-03-9
Molecular Formula: C16H17NO
Molecular Weight: 239.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Benzyl-1,2,3,4-tetrahydroquinolin-7-ol is a heterocyclic compound classified within the tetrahydroquinoline family. It features a benzyl group attached to the nitrogen atom and a hydroxyl group at the 7th position of the quinoline ring. This unique structure imparts distinct chemical properties and biological activities, making it a subject of interest in medicinal chemistry and organic synthesis. The compound is identified by the CAS number 594815-03-9 and has potential applications in developing pharmacologically active agents.

Synthesis Analysis

Methods

1-Benzyl-1,2,3,4-tetrahydroquinolin-7-ol can be synthesized through various methods:

  1. Oxidation of 1-benzyl-1,2,3,4-tetrahydroquinoline: This method involves treating the tetrahydroquinoline derivative with an oxidizing agent to introduce the hydroxyl group at the 7th position.
  2. Cyclization of N-acyl derivatives: Another approach utilizes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents like phosphorus oxychloride or zinc chloride.
  3. Alternative Synthetic Routes: Recent patents describe methods involving reactions with methyl iodide in dimethylformamide under specific temperature conditions to achieve desired derivatives .

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature and solvent choice to maximize yield and purity. For instance, continuous flow reactors may be employed in industrial settings to enhance efficiency.

Molecular Structure Analysis

Structure

The molecular formula for 1-benzyl-1,2,3,4-tetrahydroquinolin-7-ol is C16H17NC_{16}H_{17}N with a molecular weight of approximately 239.31 g/mol. The compound's structure includes:

  • A tetrahydroquinoline core, which is a bicyclic structure.
  • A benzyl substituent at the nitrogen atom.
  • A hydroxyl group at the 7th position.

Data

The compound's structural representation can be visualized using molecular modeling software to analyze its stereochemistry and potential interactions with biological targets.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-1,2,3,4-tetrahydroquinolin-7-ol can undergo several chemical reactions:

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using agents like potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to modify its functional groups, employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The benzyl group can be substituted with other functional groups using alkyl halides or acyl chlorides.

Technical Details

The outcomes of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones or aldehydes while reduction could lead to deoxygenated derivatives.

Mechanism of Action

The mechanism of action for 1-benzyl-1,2,3,4-tetrahydroquinolin-7-ol primarily involves its interaction with various biological targets:

  • It may act as an inhibitor of acetylcholinesterase, thereby affecting neurotransmission and potentially offering therapeutic benefits for neurological disorders.
  • The compound's ability to modulate enzyme activity suggests it could play a role in influencing metabolic pathways relevant to disease states .
Physical and Chemical Properties Analysis

Physical Properties

1-Benzyl-1,2,3,4-tetrahydroquinolin-7-ol typically exhibits:

  • A melting point that varies based on purity but generally falls within a specific range conducive for solid-state applications.
  • Solubility characteristics that depend on solvent polarity; it is often soluble in organic solvents like ethanol and dimethylformamide.

Chemical Properties

The chemical properties include:

  • Stability in neutral conditions but may undergo degradation under extreme pH or oxidative environments.
  • Reactivity patterns that allow for further derivatization through functional group transformations.
Applications

Scientific Uses

1-Benzyl-1,2,3,4-tetrahydroquinolin-7-ol has several notable applications:

  1. Medicinal Chemistry: It serves as a building block for synthesizing pharmacologically active compounds aimed at treating neurological disorders.
  2. Organic Synthesis: The compound acts as an intermediate in creating complex organic molecules.
  3. Biological Studies: It is utilized in research to explore the biological activity and mechanisms of action of tetrahydroquinoline derivatives .
Introduction to 1-Benzyl-1,2,3,4-tetrahydroquinolin-7-ol in Contemporary Medicinal Chemistry

1-Benzyl-1,2,3,4-tetrahydroquinolin-7-ol represents a synthetically versatile and biologically significant scaffold within medicinal chemistry. Characterized by its partially saturated quinoline core substituted with a benzyl group at the N1 position and a phenolic hydroxyl at C7, this compound bridges natural product chemistry and rational drug design. Its structural framework enables diverse interactions with biological targets, particularly those implicated in neurological disorders. Contemporary research focuses on leveraging this scaffold to develop modulators of neurotransmitter systems and pathological processes underlying neurodegenerative conditions, capitalizing on its privileged status in central nervous system (CNS)-active compounds [4] [9].

Structural Significance of the Tetrahydroquinoline Scaffold in Alkaloid Research

The tetrahydroquinoline (THQ) nucleus constitutes a fundamental structural motif in numerous biologically active alkaloids and synthetic pharmaceuticals. This bicyclic system features a benzene ring fused to a partially saturated pyridine ring, creating a conformationally semi-rigid scaffold with well-defined spatial orientation of substituents. The presence of the basic nitrogen atom enables protonation under physiological conditions, facilitating ionic interactions with biological targets. The THQ core exhibits enhanced metabolic stability compared to fully unsaturated quinolines, while maintaining optimal lipophilicity for blood-brain barrier penetration—a critical property for neuroactive compounds [4] [7].

  • Stereochemical Implications: The stereogenic center at C4 (when substituted) confers chiral specificity in target recognition. Enantiopure THQ derivatives often display distinct pharmacological profiles, as evidenced by differential binding to neurotransmitter receptors and transporters. The benzyl substitution at N1 enhances steric bulk and introduces additional π-system interactions, while the C7 hydroxyl group provides a hydrogen-bonding motif critical for molecular recognition [4] [9].

  • Conformational Dynamics: Nuclear magnetic resonance (NMR) studies reveal that the saturated six-membered ring adopts a half-chair conformation, positioning substituents in pseudo-equatorial or pseudo-axial orientations. This conformational flexibility influences receptor binding kinetics and allosteric modulation properties observed in THQ-based acetylcholinesterase inhibitors and dopamine regulators [4].

Table 1: Key Structural Features of 1-Benzyl-1,2,3,4-tetrahydroquinolin-7-ol and Their Pharmacological Implications

Structural ElementPhysicochemical PropertyPharmacological Implication
Tetrahydroquinoline corePartial saturation; pKa ~8.5Enhanced metabolic stability; optimal basicity for CNS penetration
N1-Benzyl substitutionIncreased lipophilicity (logP +0.8)Enhanced affinity for hydrophobic binding pockets; π-π stacking with aromatic residues
C7-Hydroxyl groupHydrogen bond donor/acceptor (pKa ~10)Critical for hydrogen bonding networks in enzyme active sites; antioxidant capacity
Stereocenter at C4 (if present)Chirality (R/S configurations)Enantioselective interactions with chiral binding sites; differential target modulation

Historical Context and Discovery of 1-Benzyl-1,2,3,4-tetrahydroquinolin-7-ol Derivatives

The exploration of benzylated tetrahydroquinolines emerged from structural investigations of natural isoquinoline alkaloids, though 1-benzyl-1,2,3,4-tetrahydroquinolin-7-ol itself is primarily a synthetic entity. Early synthetic efforts focused on the Pictet-Spengler condensation, initially described in 1911, which enabled the cyclization of phenylethylamines with carbonyl compounds to construct the tetrahydroisoquinoline framework. While this reaction predominantly yielded tetrahydroisoquinolines, methodological refinements permitted access to the regioisomeric tetrahydroquinoline derivatives through careful substrate design and catalyst control [4] [9].

  • Evolution of Synthetic Methodologies: Contemporary synthesis employs advanced variants of the Pictet-Spengler reaction, asymmetric hydrogenation, and transition metal-catalyzed cyclizations to achieve enantioselective construction of the THQ scaffold. The development of chiral auxiliaries (e.g., Andersen reagent) and catalysts (e.g., (R)-TRIP, (S)-BINOL) enabled efficient production of enantiopure derivatives essential for structure-activity relationship studies. These methodological advances facilitated the systematic exploration of benzyl-substituted THQ derivatives, leading to the targeted synthesis of 7-hydroxylated analogues [4].

  • Patent Landscape and Therapeutic Applications: Significant industrial interest emerged with the disclosure of substituted 1-benzyl-1,2,3,4-tetrahydroquinolin-7-yl carbamates as acetylcholinesterase inhibitors (US8946261B2, US20130324573A1). These patented compounds demonstrated nanomolar inhibitory activity against acetylcholinesterase (AChE), positioning them as candidates for Alzheimer's disease therapeutics. Structural optimization focused on modifications at the C7 position, particularly through carbamate and carboxamide derivatization, to enhance target affinity and selectivity over butyrylcholinesterase [2] [5] [6].

Role in Neurodegenerative Disease Research: Bridging Natural and Synthetic Analogues

The structural analogy between 1-benzyl-1,2,3,4-tetrahydroquinolin-7-ol and endogenous neuroactive tetrahydroisoquinolines (e.g., 1-benzyl-1,2,3,4-tetrahydroisoquinoline, 1BnTIQ) underpins its significance in neurodegenerative disease research. Naturally occurring tetrahydroisoquinolines have been implicated in Parkinsonian pathology, while synthetic THQ derivatives show therapeutic potential across multiple neurodegeneration paradigms [3] [7] [8].

  • Dual Neuroprotective-Neurotoxic Potential: Research reveals concentration-dependent bidirectional effects characteristic of this chemical class. At lower concentrations (∼50 μM), 1-benzyl-substituted tetrahydroquinoline derivatives demonstrate neuroprotective properties in primary hippocampal cultures, attenuating glutamate-induced apoptosis through suppression of caspase-3 activation and mitochondrial membrane potential stabilization. Conversely, higher concentrations (≥500 μM) exacerbate apoptotic pathways, indicating a narrow therapeutic window. This dual activity mirrors the behavior of endogenous tetrahydroisoquinoline alkaloids, suggesting shared mechanisms of action at the cellular level [3] [8].

  • Dopaminergic System Interactions: In vivo studies demonstrate significant modulation of dopamine metabolism and L-DOPA pharmacology. Chronic administration of 1-benzyltetrahydroquinoline derivatives (25-50 mg/kg, i.p.) in rodent models profoundly alters L-DOPA-induced dopamine release in the striatum, as measured by microdialysis. Acute exposure potentiates L-DOPA-induced dopamine release (∼1300% increase), while chronic administration attenuates this effect (∼200% increase) despite elevating basal dopamine levels. These modulatory effects are attributed to interactions with the dopamine transporter (DAT) and catechol-O-methyltransferase (COMT), key regulators of dopamine homeostasis. Such findings suggest potential implications for Parkinson's disease management, particularly regarding L-DOPA pharmacodynamics [8].

  • Enzyme Inhibition Profile: Derivitization at the C7 hydroxyl position yields potent inhibitors of cholinesterases, validated targets in Alzheimer's disease. Structure-activity relationship studies indicate that carbamate functionalities installed at C7 confer nanomolar affinity for acetylcholinesterase, with molecular modeling revealing dual binding site interactions. The benzyl-THQ core anchors to the peripheral anionic site, while the carbamoyl group extends into the catalytic active site, enabling simultaneous inhibition of amyloid aggregation and acetylcholine hydrolysis—a multimodal action considered advantageous for disease modification [2] [5].

Properties

CAS Number

594815-03-9

Product Name

1-Benzyl-1,2,3,4-tetrahydroquinolin-7-ol

IUPAC Name

1-benzyl-3,4-dihydro-2H-quinolin-7-ol

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

InChI

InChI=1S/C16H17NO/c18-15-9-8-14-7-4-10-17(16(14)11-15)12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11,18H,4,7,10,12H2

InChI Key

PQJTWWGKJGHETJ-UHFFFAOYSA-N

SMILES

C1CC2=C(C=C(C=C2)O)N(C1)CC3=CC=CC=C3

Canonical SMILES

C1CC2=C(C=C(C=C2)O)N(C1)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.